5-Ciano-2,4-dioxohexahidroprimidina

Descripción general

Descripción

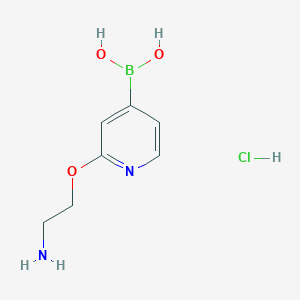

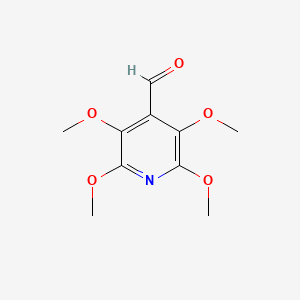

“2,4-Dioxohexahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O2 . It is a derivative of pyrimidine .

Synthesis Analysis

The synthesis of compounds similar to “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been reported in the literature. For instance, affinity ligands for flavoenzymes were synthesized based on the natural structure of flavo-coenzymes . Another study reported the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 5-amino-7- (aryl)- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles, 7- (aryl)-7,12-dihydro-5 H -isochromeno [4,3- d ] [1,2,4]triazolo [1,5- a ]pyrimidin-5-ones, and 4- (aryl)-2- (1 H -indol-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles .Molecular Structure Analysis

The molecular structure of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” has been characterized in several studies. An X-ray diffraction analysis revealed that these compounds were crystallized in the centrosymmetric space groups and adopt an L-shaped conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dioxohexahydropyrimidine-5-carbonitrile” are not explicitly mentioned in the sources .Aplicaciones Científicas De Investigación

Farmacología: Síntesis de Inhibidores de COX-2

Este compuesto sirve como precursor en la síntesis de nuevos derivados de 5-cianopirimidina que actúan como inhibidores de COX-2, potencialmente útiles para medicamentos antiinflamatorios y analgésicos .

Ciencia de Materiales: Diseño de MOF

En la ciencia de los materiales, se utiliza para diseñar marcos metal-orgánicos (MOF) bidimensionales inusuales debido a su capacidad para introducir densidad electrónica en los canales, lo que mejora la aromaticidad extendida .

Química Orgánica: Construcción de Sistemas Heterocíclicos

Se utiliza en la construcción de sistemas heterocíclicos fusionados y no fusionados como triazolopirimidinas, pirazol y derivados de dioxopirazolidina, que tienen aplicaciones potenciales en química medicinal .

Síntesis de Compuestos Bioactivos

El compuesto participa en la síntesis de derivados bioactivos de 5-cianopirimidina, caracterizados por técnicas espectroscópicas y cristalografía de rayos X para posibles usos terapéuticos .

Investigación Anticancerígena: Inhibidores de la Tirosina Kinasa

Sirve como bloque de construcción para el diseño de derivados de 5-cianopirimidina como inhibidores de la tirosina kinasa que imitan el ATP que se dirigen a EGFR, con aplicaciones en el desarrollo de fármacos anticancerígenos .

Análisis de Propiedades Químicas

Se analizan las propiedades químicas del compuesto, como el punto de fusión, el punto de ebullición y el peso molecular, para diversas aplicaciones industriales y de investigación .

Disponibilidad Comercial para la Investigación

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition . It also targets the Dihydrofolate Reductase (DHFR) enzyme from humans and Staphylococcus aureus .

Mode of Action

2,4-Dioxohexahydropyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, thereby inhibiting its activity . This compound also displays potential inhibitory effect against the DHFR enzyme .

Biochemical Pathways

The inhibition of EGFR and DHFR by 2,4-Dioxohexahydropyrimidine-5-carbonitrile affects multiple biochemical pathways. The inhibition of EGFR disrupts cell cycle progression and apoptosis inhibition . The inhibition of DHFR affects the folate pathway, which is crucial for DNA synthesis and repair .

Pharmacokinetics

In silico studies suggest that 2,4-Dioxohexahydropyrimidine-5-carbonitrile has strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, and good oral bioavailability . These properties indicate that the compound has optimal physicochemical properties, making it a promising therapeutic candidate .

Result of Action

The inhibition of EGFR and DHFR by 2,4-Dioxohexahydropyrimidine-5-carbonitrile results in significant antiproliferative activity against various human tumor cell lines . For instance, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cells . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .

Análisis Bioquímico

Biochemical Properties

2,4-Dioxohexahydropyrimidine-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are critical in cell signaling pathways and inflammation processes. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and inflammation, making 2,4-Dioxohexahydropyrimidine-5-carbonitrile a promising candidate for anti-cancer and anti-inflammatory therapies .

Cellular Effects

The effects of 2,4-Dioxohexahydropyrimidine-5-carbonitrile on various cell types have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest . It influences cell function by modulating key signaling pathways, including the EGFR pathway, which is often overactive in cancer cells. Additionally, 2,4-Dioxohexahydropyrimidine-5-carbonitrile affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . This dual action on cell signaling and gene expression contributes to its potent anti-cancer effects.

Molecular Mechanism

At the molecular level, 2,4-Dioxohexahydropyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the kinase activity of the receptor . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound inhibits COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions highlight the compound’s potential as a dual inhibitor of EGFR and COX-2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dioxohexahydropyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its anti-cancer effects persist over time, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of 2,4-Dioxohexahydropyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

2,4-Dioxohexahydropyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 2,4-Dioxohexahydropyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, transporters such as P-glycoprotein may facilitate its efflux from cells, affecting its intracellular concentration and distribution . These transport mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2,4-Dioxohexahydropyrimidine-5-carbonitrile is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

2,4-dioxo-1,3-diazinane-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQOQOILIGGUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)

![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)